molecular formula C11H9FN4S B11504163 6-(4-fluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-fluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11504163
M. Wt: 248.28 g/mol
InChI Key: NLRRVVSMTCYRPX-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the triazolothiadiazine family, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with α-bromodiketones. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . The reaction is usually carried out in ethanol under reflux conditions for several hours, followed by recrystallization to purify the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial methods may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

6-(4-fluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . As an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems .

Properties

Molecular Formula

C11H9FN4S

Molecular Weight

248.28 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C11H9FN4S/c1-7-13-14-11-16(7)15-10(6-17-11)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3

InChI Key

NLRRVVSMTCYRPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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